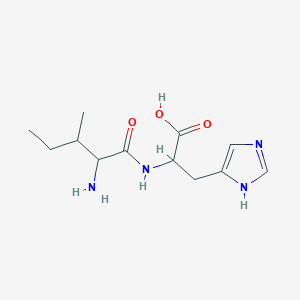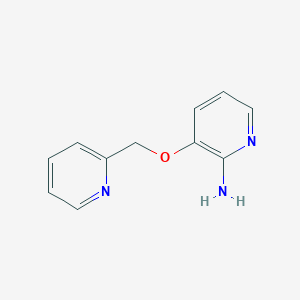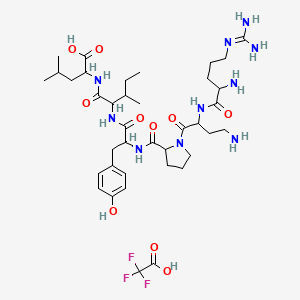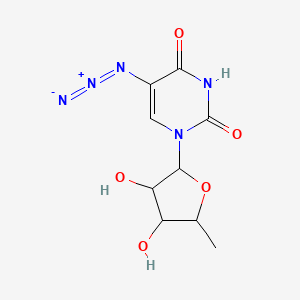
5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione is a modified nucleoside with significant potential in medicinal and bioorganic chemistry. This compound is part of a broader class of azido-modified nucleosides, which are known for their extensive utility in various therapeutic and diagnostic applications .
Méthodes De Préparation
The synthesis of 5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione typically involves a one-pot methodology. This method is efficient and widely applicable for the synthesis of azido-modified nucleosides. The process begins with the protection of the starting material, followed by the conversion of alcohols to azides using reagents such as triphenylphosphine and diethyl azodicarboxylate . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The azido group can be substituted with other functional groups using reagents like triphenylphosphine in the Staudinger reaction.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group can yield amino derivatives, while oxidation can lead to the formation of corresponding oxides.
Applications De Recherche Scientifique
5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group is highly reactive and can form covalent bonds with various biomolecules, disrupting their function. This compound targets specific molecular pathways, including those involved in DNA and RNA synthesis, making it effective in inhibiting viral replication and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione include other azido-modified nucleosides such as 5’-Azido-5’-deoxyribonucleosides. These compounds share similar synthetic routes and applications but differ in their specific molecular structures and reactivity . The uniqueness of this compound lies in its specific configuration, which provides distinct advantages in certain therapeutic and diagnostic applications .
Propriétés
Formule moléculaire |
C9H11N5O5 |
|---|---|
Poids moléculaire |
269.21 g/mol |
Nom IUPAC |
5-azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c1-3-5(15)6(16)8(19-3)14-2-4(12-13-10)7(17)11-9(14)18/h2-3,5-6,8,15-16H,1H3,(H,11,17,18) |
Clé InChI |
HTDQCALEBGURMW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)N=[N+]=[N-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


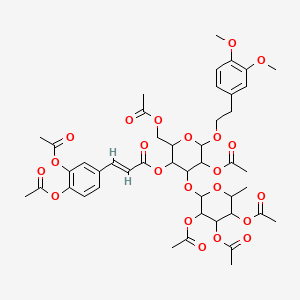
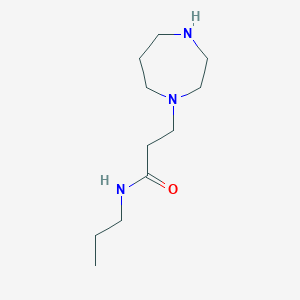
![2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095381.png)
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15095383.png)
![4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid](/img/structure/B15095388.png)
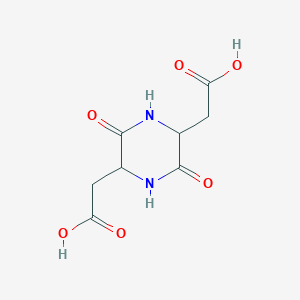

![Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15095414.png)
![6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]-](/img/structure/B15095423.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B15095426.png)
![2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095440.png)
